molecular formula C11H7NO2S B3105362 Thiazolo[3,2-a]indole-9-carboxylic acid CAS No. 152812-49-2

Thiazolo[3,2-a]indole-9-carboxylic acid

Cat. No. B3105362
CAS RN: 152812-49-2
M. Wt: 217.25 g/mol
InChI Key: KBSNNUAQCDKOLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolo[3,2-a]indole-9-carboxylic acid is a chemical compound . It contains 22 atoms in total, including 7 Hydrogen atoms, 11 Carbon atoms, 1 Nitrogen atom, 2 Oxygen atoms, and 1 Sulfur atom . The structure of this compound includes 24 bonds in total, with 17 non-H bonds, 15 multiple bonds, 1 rotatable bond, 1 double bond, 14 aromatic bonds, 2 five-membered rings, 1 six-membered ring, 1 eight-membered ring, and 1 nine-membered ring .


Synthesis Analysis

The synthesis of this compound or similar compounds often involves the use of 2-mercaptobenzimidazoles . These compounds are used in the synthesis of several thiazolo[3,2-a]benzimidazole derivatives by annulations of thiazole ring to a benzimidazole moiety . Another approach involves the Brønsted acid-catalyzed cycloaddition of thioketones and indole-2-carbinols .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various chemistry software . The structure data file for this compound is available for download and can be imported to most of the chemistry software for further analysis .


Chemical Reactions Analysis

This compound or similar compounds can undergo various chemical reactions. For instance, 2-benzimidazolylthioacetophenone derivatives, which can be obtained from the reaction of 2-mercaptobenzimidazole with ketones, can be cyclized to give the corresponding thiazolo[3,2-a]benzimidazoles .

Scientific Research Applications

Fluorescence Origins in Carbon Dots

Research reveals that organic fluorophores related to Thiazolo[3,2-a]indole derivatives, specifically 5-oxo-3,5-dihydro-2H-thiazolo [3,2-a] pyridine-3,7-dicarboxylic acid, contribute significantly to the high fluorescence quantum yields of carbon dots. This discovery underscores the potential of these compounds in enhancing the applications of carbon dots in fluorescence-based devices and methodologies (Shi et al., 2016).

Photovoltaic Cell Materials

Thiazolo[3,2-a]indole derivatives have also found applications in the development of donor–acceptor type copolymers for photovoltaic cells. These copolymers exhibit high charge mobility and good planarity for intermolecular packing, demonstrating their utility in improving the efficiency of polymeric photovoltaic cells (Jeong et al., 2012).

Synthesis of Heterocyclic Compounds

Research into Thiazolo[3,2-a]indole derivatives encompasses the synthesis of new functionalized imidazo[2,1‐b]thiazoles and thiazolo[3,2‐a]pyrimidines, showcasing the chemical versatility and potential for creating a wide array of bioactive molecules and materials with varied applications (Peterlin-Mašič et al., 2000).

Crystallography and Molecular Structure Analysis

Thiazolo[3,2-a]indole scaffolds have been utilized in the synthesis and characterization of complex molecules, such as indolyl-triazolo-thiadiazoles. These studies not only contribute to the understanding of molecular and supramolecular structures but also explore the interactions vital for developing advanced materials and drugs (Altowyan et al., 2023).

Metal-Free Synthesis Methods

The development of metal-free, efficient methods for synthesizing Thiazolo[3,2-a]indoles showcases the advancements in green chemistry, offering a mild and concise approach to generating these compounds. Such methodologies emphasize sustainability and efficiency in chemical synthesis (Short et al., 2019).

Antibacterial and Biological Activity

Thiazolo[3,2-a]indole derivatives are explored for their potential antibacterial and biological activities, indicating their significance in the development of new therapeutic agents. The synthesis of novel compounds and their screening for biological activities contribute to the expansion of drug discovery research (Tiwari et al., 2014).

properties

IUPAC Name

[1,3]thiazolo[3,2-a]indole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO2S/c13-11(14)9-7-3-1-2-4-8(7)12-5-6-15-10(9)12/h1-6H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBSNNUAQCDKOLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C3N2C=CS3)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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